molecular formula C16H19NO3 B12119888 (2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one

(2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B12119888
M. Wt: 273.33 g/mol
InChI Key: RZOFWCACJFRWLR-UKTHLTGXSA-N
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Description

(2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[222]octan-3-one is a complex organic compound characterized by its unique bicyclic structure and the presence of a benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one typically involves a multi-step process. One common method starts with the preparation of the bicyclic core, followed by the introduction of the benzylidene group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylidene group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Known for its use in the synthesis of various organic compounds.

    Acetylacetone: Another compound with a similar structure, used in coordination chemistry and as a precursor for other chemicals.

    Diketene: Utilized in the production of acetoacetic acid derivatives.

Uniqueness

What sets (2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one apart is its bicyclic structure combined with the benzylidene group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C16H19NO3/c1-19-14-4-3-11(10-15(14)20-2)9-13-16(18)12-5-7-17(13)8-6-12/h3-4,9-10,12H,5-8H2,1-2H3/b13-9+

InChI Key

RZOFWCACJFRWLR-UKTHLTGXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)C3CCN2CC3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)C3CCN2CC3)OC

Origin of Product

United States

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